molecular formula C20H25N3O2S B11447997 4,4-dimethyl-13-propan-2-yloxy-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

4,4-dimethyl-13-propan-2-yloxy-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

Cat. No.: B11447997
M. Wt: 371.5 g/mol
InChI Key: WVRYVIPDZYTMMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-dimethyl-13-propan-2-yloxy-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-13-propan-2-yloxy-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves multiple steps, starting from simpler organic molecules. The key steps typically include:

    Formation of the Tetracyclic Core: This step involves cyclization reactions to form the tetracyclic backbone. Reagents such as strong acids or bases, and catalysts like palladium or platinum, are often used.

    Functional Group Introduction: Subsequent steps involve the introduction of functional groups such as the ether and thioether. This can be achieved through nucleophilic substitution reactions, using reagents like alkyl halides and thiols.

    Final Modifications: The final steps may include oxidation or reduction reactions to achieve the desired oxidation state of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper, more readily available reagents.

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-13-propan-2-yloxy-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ether and thioether groups can participate in nucleophilic substitution reactions, where the oxygen or sulfur atom is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield a sulfoxide or sulfone, while nucleophilic substitution could introduce new functional groups at the ether or thioether positions.

Scientific Research Applications

4,4-dimethyl-13-propan-2-yloxy-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Potential use as a probe or inhibitor in biochemical studies, particularly those involving sulfur and nitrogen-containing compounds.

    Medicine: Investigation of its pharmacological properties, including potential antimicrobial or anticancer activities.

    Industry: Use in the development of new polymers or as a component in specialty chemicals.

Mechanism of Action

The mechanism by which 4,4-dimethyl-13-propan-2-yloxy-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of multiple nitrogen atoms suggests potential interactions with nucleic acids or proteins, while the sulfur atom could participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    4,4-dimethyl-13-propan-2-yloxy-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene: This compound is unique due to its specific combination of functional groups and tetracyclic structure.

    Other Tetracyclic Compounds: Compounds with similar tetracyclic structures but different functional groups, such as those containing oxygen or nitrogen atoms in different positions.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse reactivity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H25N3O2S

Molecular Weight

371.5 g/mol

IUPAC Name

4,4-dimethyl-13-propan-2-yloxy-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

InChI

InChI=1S/C20H25N3O2S/c1-6-7-14-13-9-24-20(4,5)8-12(13)15-16-17(26-19(15)23-14)18(22-10-21-16)25-11(2)3/h10-11H,6-9H2,1-5H3

InChI Key

WVRYVIPDZYTMMZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C3=C1COC(C3)(C)C)C4=C(S2)C(=NC=N4)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.